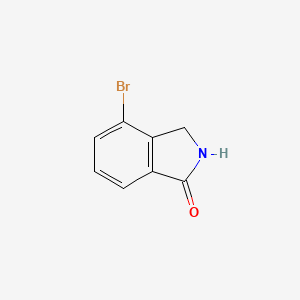

4-Bromisoindolin-1-on

Übersicht

Beschreibung

4-Bromoisoindolin-1-one (4-BII) is a chemical compound that has been widely studied due to its unique properties and potential applications. It is a heterocyclic compound with a bromine atom at the 4-position and an isoindolin-1-one ring system. 4-BII has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

4-Bromisoindolin-1-on besitzt ein erhebliches Potenzial in der pharmazeutischen Synthese, insbesondere bei der Entwicklung von Inhibitoren, die auf die Methionyl-tRNA-Synthetase vom Typ 1 (MetRS) abzielen. Dieses Enzym spielt eine entscheidende Rolle bei der Proteinsynthese und ist an verschiedenen Krankheiten beteiligt . Die Struktur der Verbindung, gekennzeichnet durch einen bicyclischen heteroaromatischen Kern, entspricht den Anforderungen für eine effektive Hemmung von MetRS .

Arzneimittelentwicklung

Die Struktur von this compound ermöglicht die Feinabstimmung pharmakologischer Eigenschaften, was es vielversprechend für die Arzneimittelentwicklung macht . Es bietet einen Weg zur Entwicklung neuartiger Therapeutika und zur Förderung der Forschung in der organischen Chemie .

Organische Synthese

This compound ist ein wertvolles Zwischenprodukt in verschiedenen Bereichen, darunter Pharmazeutika . Seine besonderen chemischen Eigenschaften machen es zu einem wertvollen Zwischenprodukt in zahlreichen organischen Synthesewegen .

Medizinische Chemie

In der medizinischen Chemie dient this compound als entscheidende Komponente. Seine Fähigkeit, verschiedene Reaktionen einzugehen und stabile Zwischenprodukte zu liefern, verleiht ihm einen erheblichen Nutzen als Grundlage für die Forschung und Entwicklung in der organischen Chemie .

Materialwissenschaften

In den Materialwissenschaften spielt this compound eine wichtige Rolle bei der Herstellung neuer Verbindungen und Materialien, wodurch die wissenschaftliche Erforschung und Innovation in verschiedenen Bereichen vorangetrieben werden .

Synthese von Vaniprevir

This compound wird zur Synthese von Vaniprevir verwendet, einem Inhibitor von HCV NS3/4A . Es bindet reversibel an den großen Peptidring von NS3/4A und hemmt den Abbau des HCV-Vorläuferproteins durch NS3/4A, wodurch der Replikationszyklus des Virus gehemmt wird .

Aufbau von stickstoffhaltigen Polyheterocyclen

Durch intramolekulare Kaskade-Cyclisierung über photogenerierte N-Amidyl-Radikale wurde ein neuartiges und praktisches Protokoll für die einstufige Konstruktion von strukturell neuen Isoindolin-1-on/3,4-Dihydroisochinolin-1(2H)-on-verschmolzenen Oxazinanen entwickelt . Dies bietet eine effiziente und prägnante Methode zur Synthese strukturell wertvoller arzneimittelähnlicher stickstoffhaltiger Polyheterocyclen .

Wirkmechanismus

Target of Action

The primary target of 4-Bromoisoindolin-1-one is the enzyme type 1 methionyl-tRNA synthetase (MetRS) . MetRS plays a crucial role in protein synthesis and is implicated in various diseases .

Mode of Action

4-Bromoisoindolin-1-one interacts with MetRS by aligning its structure, characterized by a bicyclic heteroaromatic core, with the requirements for effective inhibition of MetRS . It reversibly binds to the large peptide ring of MetRS and inhibits the decomposition of HCV precursor protein by MetRS, thus inhibiting the virus replication cycle .

Biochemical Pathways

The compound’s interaction with MetRS affects the protein synthesis pathway. By interfering with protein synthesis mediated by MetRS, 4-Bromoisoindolin-1-one holds potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .

Pharmacokinetics

Its structure allows for fine-tuning pharmacological properties, making it promising for drug development .

Result of Action

The resulting compound exhibits promising MetRS inhibitory activity . The application of 4-Bromoisoindolin-1-one and similar compounds in drug synthesis offers a targeted approach for treating diseases amenable to MetRS inhibition .

Action Environment

It’s worth noting that the compound’s structure, distinguished by its bromine substitution at the 4-position and a ketone functionality at the 1-position, confers reactivity, facilitating subsequent derivatization, while the ketone moiety enables participation in various chemical transformations .

Safety and Hazards

The safety information for 4-Bromoisoindolin-1-one includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Biochemische Analyse

Biochemical Properties

4-Bromoisoindolin-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of MetRS. This enzyme is essential for protein synthesis, and its inhibition can disrupt the synthesis of proteins, which is a critical process in various diseases, including certain cancers and infectious diseases . The compound’s structure, characterized by a bicyclic heteroaromatic core, aligns with the requirements for effective inhibition of MetRS. By interfering with protein synthesis mediated by MetRS, 4-Bromoisoindolin-1-one holds potential in combating diseases where dysregulated protein synthesis is implicated .

Cellular Effects

4-Bromoisoindolin-1-one has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of MetRS, thereby disrupting protein synthesis. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting MetRS, 4-Bromoisoindolin-1-one can affect the translation process, leading to a reduction in the production of proteins necessary for cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of 4-Bromoisoindolin-1-one involves its interaction with MetRS. The compound binds to the enzyme, inhibiting its activity and thereby preventing the synthesis of methionyl-tRNA, a crucial component in protein synthesis. This inhibition disrupts the translation process, leading to a decrease in protein production. Additionally, 4-Bromoisoindolin-1-one may interact with other biomolecules, potentially influencing various cellular pathways and processes .

Dosage Effects in Animal Models

The effects of 4-Bromoisoindolin-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits MetRS without causing significant toxicity. At higher doses, 4-Bromoisoindolin-1-one may exhibit toxic or adverse effects, including potential damage to organs and tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

4-Bromoisoindolin-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. The compound’s metabolism may influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

Within cells and tissues, 4-Bromoisoindolin-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects. The transport and distribution mechanisms of 4-Bromoisoindolin-1-one are essential for understanding its pharmacokinetics and optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of 4-Bromoisoindolin-1-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms influence the compound’s interactions with biomolecules and its overall efficacy in inhibiting MetRS and other targets .

Eigenschaften

IUPAC Name |

4-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRICULVJRGSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619878 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337536-15-9 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

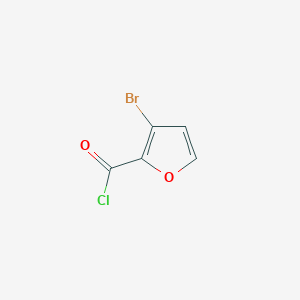

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)